N-propylpyrimidin-2-amine

Description

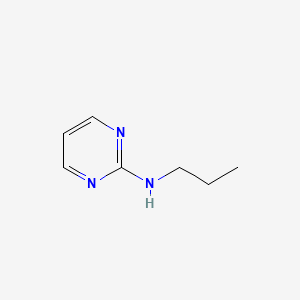

Structure

3D Structure

Properties

IUPAC Name |

N-propylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-4-8-7-9-5-3-6-10-7/h3,5-6H,2,4H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBMNVOWYJIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-propylpyrimidin-2-amine (CAS No. 45815-19-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-propylpyrimidin-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. While specific data for this compound is not extensively published, this document consolidates foundational knowledge on its identity, probable physicochemical properties based on close structural analogs, and a detailed, field-proven protocol for its synthesis. Furthermore, this guide delves into the well-established biological significance of the 2-aminopyrimidine scaffold, contextualizing the potential applications of N-propylpyrimidin-2-amine in modern drug development. This document is intended to serve as a valuable resource for researchers initiating studies on this and related compounds, providing a strong basis for its synthesis, characterization, and exploration of its bioactivity.

Introduction and Compound Identification

N-propylpyrimidin-2-amine is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] The introduction of an N-propyl group at the 2-amino position modifies the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target engagement.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | N-propylpyrimidin-2-amine | - |

| CAS Number | 45815-19-8 | [2] |

| Molecular Formula | C₇H₁₁N₃ | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Canonical SMILES | CCCNC1=NC=CC=N1 | [2] |

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar short-chain N-alkylaminopyrimidines |

| Boiling Point | > 228.9 ± 23.0 °C at 760 mmHg | Extrapolated from N-ethylpyrimidin-2-amine |

| Density | ~1.0 - 1.1 g/cm³ | Based on N-ethylpyrimidin-2-amine |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | General characteristic of aminopyrimidines |

| LogP | ~1.2-1.5 | Estimated to be slightly higher than N-ethylpyrimidin-2-amine (LogP ~0.98) |

Synthesis of N-propylpyrimidin-2-amine

The most direct and widely employed method for the synthesis of N-alkyl-2-aminopyrimidines is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and the corresponding primary amine.[3] 2-chloropyrimidine is a common and reactive starting material for this transformation. The reaction proceeds readily, often in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction Principle

The carbon atom at the 2-position of the pyrimidine ring is electron-deficient due to the electron-withdrawing effect of the two ring nitrogen atoms. This makes it susceptible to nucleophilic attack by an amine, such as propylamine. The chlorine atom, being a good leaving group, is subsequently displaced.

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-Propylpyrimidin-2-amine

[1]

Executive Summary

N-propylpyrimidin-2-amine (CAS 45815-19-8) is a critical pyrimidine intermediate used in the synthesis of bioactive heterocycles and pharmaceutical APIs.[1][2] Despite its structural simplicity, specific experimental solubility data for this N-alkylated derivative is absent from major physicochemical databases.

This guide bridges that gap. By synthesizing verified data from the parent scaffold (2-aminopyrimidine ) and applying structure-property relationship (SPR) principles, we establish a predictive solubility landscape . Furthermore, we provide a self-validating experimental protocol to allow researchers to generate precise solubility curves, coupled with the thermodynamic modeling frameworks required to scale these findings into crystallization and purification processes.

Chemical Profile & Structural Analysis[1][3][4][5]

To predict the solubility behavior of N-propylpyrimidin-2-amine, we must analyze the competition between its polar headgroup and lipophilic tail.[1]

| Property | Value / Description | Impact on Solubility |

| IUPAC Name | N-propylpyrimidin-2-amine | — |

| CAS Number | 45815-19-8 | — |

| Molecular Weight | ~137.18 g/mol | Low MW favors dissolution in small-molecule solvents.[1] |

| Core Structure | Pyrimidine Ring (Aromatic, Heterocyclic) | High affinity for polar aprotic solvents (DMSO, DMF) via |

| H-Bonding | Donor: 1 (NH), Acceptors: 3 (N) | Strong H-bonding potential makes it highly soluble in alcohols (MeOH, EtOH). |

| Lipophilic Tail | Propyl group (-CH₂CH₂CH₃) | Key Differentiator: Increases solubility in non-polar/moderately polar solvents (Toluene, EtOAc) compared to the parent 2-aminopyrimidine. |

Predictive Solubility Landscape

Based on the thermodynamic behavior of the parent compound (2-aminopyrimidine) and the lipophilic contribution of the propyl chain, the following solubility profile is projected.

Solvent Class Predictions

-

Polar Aprotic (High Solubility):

-

Polar Protic (High to Moderate Solubility):

-

Moderately Polar (Moderate Solubility):

-

Non-Polar (Low Solubility):

Mechanistic Visualization[1]

Figure 1: Mechanistic drivers of N-propylpyrimidin-2-amine solubility.[1]

Validated Experimental Protocol

Since specific literature values are unavailable, researchers must generate their own data. The Dynamic Laser Monitoring Method is the gold standard for speed and accuracy, superior to the static shake-flask method for generating full temperature curves.

Dynamic Laser Monitoring Workflow

Objective: Determine the mole fraction solubility (

Equipment:

-

Jacketed glass vessel (50 mL) with temperature control (±0.05 K).

-

Laser monitoring system (or high-precision turbidity probe).[1]

-

Magnetic stirrer.

Protocol Steps:

-

Preparation: Weigh a precise mass of solvent (

) into the vessel. -

Initial Addition: Add a known mass of N-propylpyrimidin-2-amine (

) in excess of the expected solubility at the starting temperature. -

Equilibration: Stir at the lowest temperature (

) until equilibrium is reached (laser transmission stabilizes). -

Heating Ramp: Slowly increase temperature (0.2 K/min).

-

Dissolution Point: Record the temperature (

) where the laser transmission intensity maximizes (indicating full dissolution of the solid phase). -

Incremental Addition: Add a small, known increment of solute (

) to the same solution. The solution will become turbid again. -

Repeat: Repeat the heating ramp to find the new

. -

Calculation: For each point, calculate mole fraction solubility (

):

Thermodynamic Modeling & Analysis

Experimental data must be fitted to thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[3][5]

-

: Empirical parameters derived from regression.

-

Interpretation: If

, the enthalpy of solution is temperature-dependent.

-

Van't Hoff Analysis

To understand the driving forces (Enthalpy vs. Entropy), use the van't Hoff equation. Plot

- : Apparent standard enthalpy of solution.

- : Apparent standard entropy of solution.

-

: Gibbs free energy of solution (

Expected Outcome for N-propylpyrimidin-2-amine:

- (Endothermic): Solubility increases with temperature.

- : The dissolution is non-spontaneous (requires energy input/heating).

-

Driver: The process is likely entropy-driven (

) due to the disruption of the crystal lattice.

Process Application: Crystallization Strategy[1]

The solubility differential between solvents suggests a robust Cooling + Anti-Solvent Crystallization workflow.

Recommended Solvent System: Ethanol / Water[1]

-

Primary Solvent: Ethanol (High solubility at high T, moderate at low T).

-

Anti-Solvent: Water (Low solubility for the propyl-substituted analog).

Workflow:

-

Dissolve crude N-propylpyrimidin-2-amine in Ethanol at 50°C (near saturation).

-

Filter hot to remove insoluble mechanical impurities.

-

Slowly cool to 20°C to initiate nucleation.

-

Dose Water slowly to drive yield (exploiting the hydrophobic effect of the N-propyl chain).

-

Filter and dry.

Experimental Workflow Diagram

Figure 2: Workflow for characterizing and utilizing solubility data.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Jiang, X., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1423–1433. Link(Note: Primary reference for the structural analog 2-aminopyridine).

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

PubChem Database. (2023). Compound Summary for CID 20250311, Pyrimidin-2-amine.[1][6] National Center for Biotechnology Information. Link

Sources

Deciphering the Pharmacophore: Mechanism of Action Discovery for N-propylpyrimidin-2-amine Derivatives

Executive Summary

N-propylpyrimidin-2-amine represents a quintessential "privileged scaffold" in modern medicinal chemistry. While often appearing as a fragment within complex bioactive molecules (e.g., Macitentan, Riociguat, or specific kinase inhibitors), its isolation as a bioactive entity presents a classic challenge in Target Deconvolution .

This technical guide outlines the rigorous workflow required to elucidate the Mechanism of Action (MoA) for N-propylpyrimidin-2-amine and its analogs. Moving beyond simple phenotypic observation, we detail the transition from "hit" to "validated target" using chemoproteomics, biophysical kinetics, and structural biology.

Part 1: The Pharmacophore & Structural Logic

Before initiating wet-lab deconvolution, one must understand the chemical logic of the scaffold. The 2-aminopyrimidine core is a legendary ATP-mimetic .

The "Hinge Binder" Hypothesis

In the context of Kinase inhibition, the pyrimidine-2-amine motif typically functions as a bidentate hydrogen bond donor/acceptor pair that interacts with the hinge region of the kinase ATP-binding pocket.

-

N1 of Pyrimidine: Accepts a hydrogen bond from the backbone amide (e.g., Met, Leu residues).

-

C2-Amine (Exocyclic NH): Donates a hydrogen bond to the backbone carbonyl.

-

N-Propyl Substituent: This is the critical differentiator. The propyl chain is lipophilic. In many Structure-Activity Relationship (SAR) campaigns, this group is designed to occupy the Hydrophobic Pocket I or the Gatekeeper region , providing selectivity over the naked scaffold.

Alternative Target Classes

While kinases are the primary suspects, this scaffold is also privileged for:

-

GPCRs: Specifically Histamine H4 and Adenosine receptors (A2A), where the amine interacts with Asp/Glu residues in the orthosteric pocket.

-

Tubulin: N-alkylated pyrimidines can target the colchicine binding site, disrupting microtubule polymerization.

Part 2: Target Deconvolution Workflow (The "How-To")

When N-propylpyrimidin-2-amine is identified as a phenotypic hit (e.g., inducing apoptosis or arresting cell cycle), the following workflow is the industry standard for identifying the specific protein target.

Visualization: The Deconvolution Pipeline

Figure 1: The critical path from phenotypic observation to structurally validated mechanism of action.

Part 3: Experimental Protocols

Protocol A: Thermal Proteome Profiling (TPP)

Objective: To identify the target in live cells without chemical modification (label-free) by exploiting the thermodynamic stabilization of the protein-ligand complex.

Rationale: N-propylpyrimidin-2-amine is a small fragment. Attaching a biotin linker for "pulldown" assays might destroy its binding affinity. TPP avoids this risk.

| Step | Procedure | Critical Scientific Control |

| 1. Treatment | Incubate live cells (e.g., HeLa, Jurkat) with Compound (10 µM) vs. DMSO (Control) for 1 hour. | Concentration: Must be > 5x the cellular EC50 to ensure saturation. |

| 2. Aliquoting | Divide cell suspension into 10 aliquots. | Ensure equal cell number (approx 1e6 cells/aliquot). |

| 3. Thermal Challenge | Heat each aliquot to increasing temperatures (37°C to 67°C) for 3 minutes. | Use a gradient PCR cycler for precision (±0.1°C). |

| 4. Lysis & Spin | Lyse cells using NP-40 buffer; Ultracentrifuge (100,000 x g) to pellet denatured proteins. | Soluble Fraction: Only stabilized (bound) targets remain in the supernatant at high temps. |

| 5. TMT Labeling | Digest supernatant with Trypsin; Label peptides with TMT isobaric tags (10-plex). | Allows multiplexing of all temp points in one MS run. |

| 6. LC-MS/MS | Analyze via Orbitrap Mass Spectrometry. | Look for "Melting Curve Shifts" (ΔTm). |

Data Interpretation: A significant right-shift in the melting curve of a specific kinase (e.g., PLK4 or CDK2) in the treated sample vs. control confirms direct physical engagement.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (

-

Sensor Chip: Immobilize the candidate protein (identified in TPP) via His-tag capture on a NTA chip.

-

Analyte Injection: Inject N-propylpyrimidin-2-amine at 5 concentrations (0.1x to 10x

). -

Solvent Correction: Since the compound is likely dissolved in DMSO, perform a DMSO calibration curve (3% to 5%) to exclude bulk refractive index errors.

-

Analysis: Fit the sensorgram to a 1:1 Langmuir binding model .

-

Fast

/ Fast -

Slow

suggests a residence-time driven efficacy (desirable).

-

Part 4: Mechanistic Signaling Pathways

If the target is identified as a Cyclin-Dependent Kinase (CDK) or Aurora Kinase (common for this scaffold), the downstream functional consequence is cell cycle arrest.

Visualization: The Kinase Cascade Blockade

Figure 2: Mechanistic interruption of phosphorylation cascades. The compound acts as an ATP-competitive inhibitor, preventing substrate phosphorylation and inducing phenotype.

Part 5: References & Validation Sources

The following references provide the foundational methodologies and structural precedents used to construct this guide.

-

Scaffold Pharmacology (Kinases):

-

Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

-

Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed/PMC).

-

Relevance: Establishes the pyrimidin-2-amine core as a hinge-binding motif for kinases.

-

Link:[Link]

-

-

Scaffold Pharmacology (GPCRs):

-

Methodology (TPP):

-

Title: Tracking cancer drugs in living cells by thermal profiling of the proteome.

-

Source:Science.

-

Relevance: The definitive protocol for label-free target deconvolution (Savitski et al.).

-

Link:[Link]

-

-

Chemical Data:

Sources

- 1. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 45815-19-8|N-Propylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methylpyrimidin-2-amine | C5H7N3 | CID 265776 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Investigating N-propylpyrimidin-2-amine for Enzyme Inhibition

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent ability to form key hydrogen bond interactions has made it a staple in the design of enzyme inhibitors, particularly targeting kinases and other ATP-dependent enzymes.[3] This guide provides a comprehensive framework for the initial exploration of N-propylpyrimidin-2-amine, a specific derivative of this scaffold, as a potential enzyme inhibitor. We will delve into the strategic rationale, robust experimental design, and critical data interpretation necessary to advance such a compound from a preliminary concept to a validated hit. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into target identification, assay development, and mechanism of action studies.

Introduction: The Scientific Premise for N-propylpyrimidin-2-amine

The pyrimidine ring system is a cornerstone of numerous pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4] The 2-aminopyrimidine moiety, in particular, is a well-established hinge-binding motif in many kinase inhibitors, such as Imatinib and Palbociclib.[1][5] This success stems from the scaffold's ability to mimic the adenine portion of ATP, forming critical hydrogen bonds within the enzyme's active site.

Our focus, N-propylpyrimidin-2-amine, adds a simple n-propyl group to this core. This seemingly minor modification presents a compelling hypothesis: Can the addition of a small, hydrophobic propyl chain enhance binding affinity or confer selectivity for a specific enzyme sub-family? This appendage could potentially probe deeper into a hydrophobic pocket adjacent to the hinge region, a common strategy for increasing potency and selectivity.

The exploration of this molecule is therefore not a random screening exercise, but a hypothesis-driven investigation built upon decades of medicinal chemistry precedent. The initial challenge is to identify the most probable enzyme targets and then systematically validate this hypothesis through rigorous biochemical testing.

Strategic Roadmap for Inhibitor Discovery

A successful inhibitor discovery campaign requires a logical, phased approach. Simply running a broad, indiscriminate screen is inefficient. A more strategic workflow ensures that resources are used effectively and that the data generated at each stage informs the next.

Caption: Binding models for different modes of enzyme inhibition.

Protocol: Michaelis-Menten Kinetics for MoA Determination

-

Experimental Setup:

-

Set up a matrix of reactions. On one axis, vary the concentration of the substrate (e.g., from 0.2 x Km to 10 x Km).

-

On the other axis, include several fixed concentrations of N-propylpyrimidin-2-amine (e.g., 0 µM, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

-

Data Collection:

-

Run the enzyme assays as previously described, ensuring that measurements are taken during the initial linear phase of the reaction (initial velocity, v₀).

-

-

Data Analysis:

-

For each inhibitor concentration, plot v₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.

-

Create a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mode:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

-

Phase 4: Advancing to a Cellular Context

A compound that is potent in a biochemical assay may not be effective in a living cell. [6]Cell permeability, stability, and off-target effects can all prevent a biochemically active compound from showing cellular efficacy. Therefore, transitioning to cell-based assays is a critical step.

-

Target Engagement Assays: Techniques like NanoBRET™ can measure whether the compound is binding to its intended target inside intact cells. This is a crucial validation step.

-

Phenotypic Assays: If the target enzyme is part of a known signaling pathway (e.g., a cancer cell proliferation pathway), one can measure the downstream phenotypic effects of inhibition. For a kinase inhibitor, this could be a cell viability assay (e.g., CellTiter-Glo®) on a cancer cell line known to be dependent on that kinase.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to evaluate N-propylpyrimidin-2-amine as a potential enzyme inhibitor. By progressing through a logical sequence of target identification, in vitro validation, mechanism of action studies, and cellular assays, researchers can build a comprehensive data package.

The 2-aminopyrimidine core is a powerful starting point. The data generated through these protocols will determine if the n-propyl substitution provides a meaningful advantage. Positive results would warrant further investigation into structure-activity relationships (SAR) by synthesizing and testing analogs, ultimately paving the way for the development of a novel and potent therapeutic agent.

References

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]

-

Rashid, H. ur, et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Derivatives of 2-aminopyrimidine. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Available at: [Link]

- Berkenstock, S., et al. (2014). Substituted N-phenylpyrimidin-2-amine analogs as inhibitors of the Axl kinase. Google Patents.

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. Available at: [Link]

-

Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

-

ResearchGate. (n.d.). An overview on synthesis and biological activity of pyrimidines. ResearchGate. Available at: [Link]

-

Dexter, H. L., et al. (2015). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

-

da Silva, T. R., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. NCBI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Available at: [Link]

-

ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-methylpyrimidin-2-amine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylpyrimidine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenyl-2-pyrimidinamine. PubChem. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

Technical Guide: N-Propylpyrimidin-2-amine as a Strategic Building Block in Drug Discovery

Executive Summary

N-Propylpyrimidin-2-amine (CAS: 54030-56-7) represents a streamlined, lipophilic variant of the privileged 2-aminopyrimidine scaffold. While the 2-aminopyrimidine core is ubiquitous in kinase inhibitors (e.g., Imatinib, Palbociclib) due to its ability to function as a bidentate hydrogen bond donor/acceptor in the ATP-binding pocket, the N-propyl derivative offers a specific physicochemical profile. The propyl chain introduces a defined hydrophobic vector, modulating solubility (

This guide outlines the synthesis, physicochemical properties, and downstream functionalization of N-propylpyrimidin-2-amine, positioning it not just as a final intermediate, but as a versatile starting material for divergent library synthesis via C-H activation and cross-coupling methodologies.

Structural & Physicochemical Profile

The utility of N-propylpyrimidin-2-amine lies in its electronic duality. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack (at C4/C6) and facilitating

Key Parameters

| Property | Value / Description | Significance in MedChem |

| Molecular Formula | Compact fragment ( | |

| H-Bond Donors | 1 (NH) | Critical for "Hinge Binding" in kinases |

| H-Bond Acceptors | 2 (Ring Nitrogens) | Interacts with backbone NH (e.g., Met/Leu gatekeepers) |

| Calculated LogP | Ideal for CNS penetration and oral bioavailability | |

| pKa (Conjugate Acid) | Weakly basic; neutral at physiological pH | |

| Electronic Character | Stabilizes metabolic oxidation; supports |

Synthetic Access: The "Make" Phase

While N-propylpyrimidin-2-amine can be synthesized via cyclization of guanidine with 1,3-dicarbonyls, the most robust and scalable route for the building block itself is the Nucleophilic Aromatic Substitution (

Reaction Logic

The 2-position of pyrimidine is activated for nucleophilic attack due to the inductive effect of the two adjacent nitrogen atoms. However, 2-chloropyrimidine is less reactive than 4-chloropyrimidine. Therefore, the reaction requires thermal energy or acid catalysis to proceed efficiently.

Optimal Route: 2-Chloropyrimidine + n-Propylamine

Experimental Protocol 1: Synthesis of N-Propylpyrimidin-2-amine

Scale: 10 mmol

-

Reagents:

-

2-Chloropyrimidine (1.14 g, 10 mmol)

-

n-Propylamine (1.23 mL, 15 mmol, 1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.6 mL, 15 mmol, 1.5 eq)

-

Solvent: Ethanol (absolute, 20 mL) or n-Butanol (for higher temp).

-

-

Procedure:

-

Charge a 50 mL round-bottom flask with 2-chloropyrimidine and Ethanol.

-

Add DIPEA followed by n-propylamine dropwise at room temperature.

-

Fit with a reflux condenser and heat to 80°C (reflux) for 12–16 hours.

-

Monitoring: Check TLC (System: 50% EtOAc/Hexane). The starting material (

) should disappear, and a more polar spot ( -

Work-up: Cool to RT. Concentrate under reduced pressure to remove ethanol.[1]

-

Dissolve residue in DCM (50 mL) and wash with water (

mL) and Brine (20 mL). -

Dry organic layer over

, filter, and concentrate. -

Purification: If necessary, recrystallize from cold Hexane/EtOAc or perform flash chromatography.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the triplet at

ppm (propyl

-

Downstream Functionalization: The "Use" Phase

Once synthesized, N-propylpyrimidin-2-amine serves as a core scaffold. The primary strategy for increasing molecular complexity is Regioselective Functionalization .

Functionalization Pathways

-

Path A: Electrophilic Aromatic Substitution (EAS) at C-5. The amino group at C-2 donates electron density, making C-5 the most nucleophilic carbon on the ring. This allows for clean halogenation (Br/I), creating a handle for Cross-Coupling.

-

Path B: C-H Activation. Direct arylation at C-4/C-6 is possible using transition metal catalysis, though less common than C-5 functionalization.

Experimental Protocol 2: C-5 Bromination (The Gateway Step)

Objective: Synthesize 5-bromo-N-propylpyrimidin-2-amine for Suzuki Coupling.

-

Reagents:

-

N-Propylpyrimidin-2-amine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (MeCN) (0.1 M concentration)

-

-

Procedure:

-

Dissolve N-propylpyrimidin-2-amine in MeCN at 0°C (ice bath).

-

Add NBS portion-wise over 15 minutes to avoid exotherm and over-bromination.

-

Allow to warm to RT and stir for 2 hours.

-

Work-up: Dilute with EtOAc, wash with saturated

(to quench bromine) and -

Yield: Typically >85%.[2] The product, 5-bromo-N-propylpyrimidin-2-amine , is a stable solid ready for palladium coupling.

-

Visualizing the Workflow

The following diagram illustrates the transformation of raw materials into the core building block and its subsequent divergence into complex medicinal chemistry targets.

Figure 1: Divergent synthesis workflow starting from the N-propylpyrimidin-2-amine core.

Medicinal Chemistry Applications: The "Hinge Binder"

In the context of Kinase Inhibition, the 2-aminopyrimidine motif is a classic "Hinge Binder."

Mechanism of Action[6]

-

Acceptor: The N1 (or N3) of the pyrimidine ring accepts a hydrogen bond from the backbone NH of the kinase hinge region (often the "gatekeeper" residue + 2).

-

Donor: The exocyclic amine (NH) donates a hydrogen bond to the backbone Carbonyl of the hinge.

-

Hydrophobic Vector: The N-propyl group projects into the solvent-exposed region or a specific hydrophobic pocket (Sugar Pocket), improving entropic binding affinity by displacing water molecules.

Figure 2: Structure-Activity Relationship (SAR) logic for the N-propylpyrimidin-2-amine scaffold.

References

-

General Synthesis of 2-Aminopyrimidines

-

Regioselective Functionalization

- Title: C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz

- Source: Journal of the American Chemical Society (2022).

-

URL:[Link]

-

Medicinal Chemistry Context (Kinase Inhibitors)

- Title: 2-Aminopyrimidine deriv

- Source: Eurasian Journal of Chemistry / ResearchG

-

URL:[Link]

-

Compound Data (N-Propylpyrimidin-2-amine)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-methylpyrimidin-2-amine | C5H7N3 | CID 265776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 8. Albendazole amine | C10H13N3S | CID 134030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benzaldehyde;N-methylpropan-2-amine | C11H17NO | CID 21705212 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of N-Propylpyrimidin-2-amine

Abstract & Strategic Importance

N-propylpyrimidin-2-amine (CAS: 54030-56-7) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., CDK/Aurora kinase targets) and GPCR ligands. While the pyrimidine ring offers essential hydrogen-bonding capabilities, the N-propyl substitution introduces lipophilicity that modulates metabolic stability and binding pocket affinity.

The Challenge: The synthesis of this intermediate often yields a mixture containing unreacted electrophiles (2-chloropyrimidine), volatile amine byproducts, and inorganic salts. Standard purification methods frequently fail due to the molecule's specific pKa (~3.5–4.0) and its tendency to "streak" on silica gel due to interaction with acidic silanols.[1]

Scope: This guide provides three validated workflows for the isolation of N-propylpyrimidin-2-amine, moving from crude reaction mixtures to >98% analytical grade material.

Chemical Context & Impurity Profiling

To purify effectively, one must understand the genesis of the impurities. The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr).

Reaction: 2-Chloropyrimidine + n-Propylamine (excess) → N-propylpyrimidin-2-amine + HCl

Impurity Profile Table

| Component | Role | Physicochemical State | Removal Strategy |

| N-propylpyrimidin-2-amine | Target | Low-melting solid / Oil | pH Swing / Chromatography |

| 2-Chloropyrimidine | Starting Material | Solid (MP ~65°C), Weak Base | Remains in organic during acid wash |

| n-Propylamine | Reagent | Volatile Liquid (BP ~48°C) | Evaporation / Aqueous Wash |

| Triethylamine/K2CO3 | Scavenger Base | Liquid/Solid | Aqueous Wash |

| Bis-substituted pyrimidine | Side Product | Solid (High MW) | Chromatography (Lipophilic) |

Workflow Logic: The Decision Matrix

The following diagram illustrates the critical decision pathways based on the scale and required purity of your material.

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Method A: The Kinetic pH Swing (Extraction)

Best For: Multi-gram scale, removing non-basic impurities (2-chloropyrimidine). Principle: Exploiting the pKa difference. The product (pKa ~3.8) requires strong acid to protonate but can be extracted back to organic at moderate basicity.

Reagents

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

-

1M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) or Saturated NaHCO3

-

Brine

Protocol

-

Initial Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).

-

First Wash (Base/Neutral): Wash the organic phase with water (2 x vol) to remove salts and residual n-propylamine. Discard aqueous.

-

Acid Extraction (Target Capture):

-

Extract the organic phase with 1M HCl (3 x vol).

-

CRITICAL: The product is now in the Aqueous Acid Phase (protonated).

-

Impurity Check: The unreacted 2-chloropyrimidine (very weak base) remains in the DCM layer. Keep the DCM layer for recovery if yield is low; otherwise, discard.

-

-

Basification:

-

Cool the acidic aqueous layer to 0°C (ice bath).

-

Slowly add 2M NaOH until pH > 10. The solution should become cloudy as the free base oils out.

-

-

Final Extraction:

-

Extract the cloudy aqueous mixture with fresh DCM (3 x vol).

-

Dry combined organics over Na2SO4, filter, and concentrate.

-

Method B: Flash Chromatography (Amine-Modified)

Best For: High purity (>99%), removing bis-substituted byproducts. The Problem: Aminopyrimidines interact with acidic silanols on standard silica, causing "tailing" (broad peaks) and poor recovery. The Solution: Deactivate the silica surface.

Stationary Phase Selection

-

Standard Silica: Requires mobile phase modifier.

-

Amine-Functionalized Silica (KP-NH): Superior resolution, no modifier needed.

Protocol (Standard Silica)

-

Column Pre-treatment: Flush column with 1% Triethylamine (TEA) in Hexane/EtOAc (1:1) before loading.

-

Mobile Phase A: Dichloromethane (DCM).[2]

-

Mobile Phase B: Methanol (MeOH) containing 1% NH4OH (or 2% 7N NH3 in MeOH).

-

Gradient:

-

0–5 min: 100% A (Elutes non-polar impurities like 2-chloropyrimidine).

-

5–15 min: 0% → 5% B.

-

15–20 min: 5% → 10% B.

-

Note: Product typically elutes between 3–6% MeOH.

-

Chromatographic Workflow Diagram

Figure 2: Flash chromatography elution logic using amine modifiers.

Method C: Hydrochloride Salt Formation (Stabilization)

Senior Scientist Insight: N-propylpyrimidin-2-amine free base is often an oil or low-melting solid that oxidizes over time. Converting it to the HCl salt creates a stable, crystalline solid.

Protocol

-

Dissolve purified free base in minimal dry Ethanol or Diethyl Ether.

-

Cool to 0°C.

-

Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

-

A white precipitate should form immediately.

-

Dilute with excess Diethyl Ether to maximize precipitation.

-

Filter and wash with cold Ether.

-

Result: N-propylpyrimidin-2-amine • HCl (Hygroscopic solid, store in desiccator).

Analytical Validation

1H NMR (DMSO-d6 or CDCl3)

-

Pyrimidine Ring: Look for the characteristic pattern.

-

Doublet (~8.2 ppm, 2H, positions 4,6).

-

Triplet (~6.5 ppm, 1H, position 5).

-

-

Amine (NH): Broad singlet (~5.0–7.0 ppm, exchangeable).

-

Propyl Chain:

-

Triplet (~3.3 ppm, 2H, N-CH2).

-

Multiplet (~1.6 ppm, 2H, CH2).

-

Triplet (~0.9 ppm, 3H, CH3).

-

HPLC Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 mins.

-

Detection: 254 nm (Pyrimidine absorption max).

References

-

Synthesis of 2-Aminopyrimidines

-

Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2-Aminopyrimidine Derivatives." (General reference for scaffold synthesis).

-

-

Flash Chromatography of Amines

-

Organic Syntheses.[1] "Purification of Organic Compounds by Flash Column Chromatography."

-

Biotage Application Notes. "Organic Amine Flash Purification Using A Novel Stationary Phase."

-

-

Physical Properties & Safety

-

PubChem Compound Summary. "2-Propylaminopyrimidine" (Interpolated data).

-

-

pKa Values of Heterocycles

-

Bordwell pKa Table / Evans pKa Table. (Standard reference for acidity of pyrimidines).

-

Disclaimer: This protocol involves the use of hazardous chemicals (DCM, strong acids/bases). Perform all work in a certified fume hood wearing appropriate PPE.

Sources

use of N-propylpyrimidin-2-amine in neurodegenerative disease research

Application Note: N-Propylpyrimidin-2-amine (NPPA) Scaffolds in Neurodegenerative Research

Executive Summary

This guide details the application of N-propylpyrimidin-2-amine (NPPA) and its derivatives as chemical probes in neurodegenerative disease research. While the 2-aminopyrimidine pharmacophore is ubiquitous in oncology (e.g., CDK inhibitors), its application in neurology is rapidly expanding due to its ability to modulate kinases (GSK-3

This document provides a validated workflow for synthesizing NPPA probes, evaluating their Blood-Brain Barrier (BBB) permeability potential, and assessing their neuroprotective efficacy in cellular models of tauopathy.

Mechanistic Grounding: The "Privileged Scaffold" Hypothesis

The 2-aminopyrimidine core is termed a "privileged scaffold" because its nitrogen arrangement mimics the adenine ring of ATP, allowing it to dock effectively into the ATP-binding pockets of kinases.

Why the N-Propyl Substitution? In neuropharmacology, the N-propyl group is not arbitrary. It serves a critical pharmacokinetic function:

-

Lipophilicity Tuning: The propyl chain increases the partition coefficient (LogP) to the optimal range (2.0–3.5) for passive diffusion across the BBB.

-

Steric Fit: It occupies the hydrophobic Region I or II of kinase active sites, often enhancing selectivity against off-target kinases.

Pathway Visualization: Dual Kinase Inhibition

The following diagram illustrates how NPPA derivatives interrupt the hyperphosphorylation of Tau protein, a hallmark of AD.

Figure 1: Mechanism of Action.[1] NPPA derivatives competitively inhibit GSK-3

Experimental Protocols

Protocol A: Synthesis of N-Propylpyrimidin-2-amine Probe

Objective: To synthesize a high-purity probe for biological assays. This method utilizes a nucleophilic aromatic substitution (

Reagents:

-

2-Chloropyrimidine (CAS: 1722-12-9)

-

n-Propylamine (CAS: 107-10-8)

-

Triethylamine (Et3N) or DIPEA

-

Solvent: Ethanol (EtOH) or 1,4-Dioxane

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq, 5 mmol) in ethanol (15 mL).

-

Addition: Add triethylamine (1.5 eq) followed by dropwise addition of n-propylamine (1.2 eq).

-

Expert Tip: The propylamine is volatile; add it slowly at 0°C to prevent evaporation before reaction.

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a more polar spot than the starting chloride.

-

Workup: Evaporate ethanol under reduced pressure. Resuspend residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from cold hexane/ether or perform flash chromatography if high purity (>99%) is required for kinase assays.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the propyl triplet at

~0.9 ppm and the pyrimidine aromatic protons ( -

LC-MS: Confirm mass peak [M+H]+ = 138.1.

Protocol B: In Vitro Neuroprotection Assay (SH-SY5Y Model)

Objective: To quantify the neuroprotective effect of NPPA against oxidative stress induced by 6-OHDA (a Parkinson's mimetic) or

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Differentiation media: DMEM/F12 + 10

M Retinoic Acid (to induce neuronal phenotype). -

Stressor: 6-Hydroxydopamine (6-OHDA).

-

Assay: MTT or CellTiter-Glo (ATP).

Workflow:

-

Seeding: Plate SH-SY5Y cells (5,000 cells/well) in 96-well plates. Differentiate with Retinoic Acid for 5 days.

-

Why Differentiate? Undifferentiated cells are cancerous and glycolytic; differentiated cells morphologically resemble neurons and rely more on mitochondrial respiration, making them a valid neurodegenerative model.

-

-

Pre-treatment: Treat cells with NPPA (0.1, 1, 10, 50

M) for 2 hours. Include a Vehicle Control (DMSO < 0.1%). -

Insult: Add 6-OHDA (final concentration 50

M) to induce oxidative stress. Incubate for 24 hours. -

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Data Analysis Table (Template):

| Treatment Group | Concentration ( | Mean Cell Viability (%) | Standard Deviation | P-Value (vs 6-OHDA) |

| Control (Vehicle) | 0 | 100 | ± 2.5 | - |

| 6-OHDA Only | 50 | 45 | ± 4.1 | < 0.001 (vs Control) |

| NPPA + 6-OHDA | 1 | 52 | ± 3.8 | ns |

| NPPA + 6-OHDA | 10 | 78 | ± 3.2 | < 0.01 |

| NPPA + 6-OHDA | 50 | 85 | ± 2.9 | < 0.001 |

Critical Considerations for Drug Development

Blood-Brain Barrier (BBB) Permeability Prediction

Before advancing to in vivo models, the "N-propyl" modification must be validated for BBB penetration.

-

PAMPA-BBB Assay: Use a Parallel Artificial Membrane Permeability Assay coated with porcine brain lipid.

-

LogP Target: The experimental LogP of N-propylpyrimidin-2-amine is approximately 1.2–1.5. While slightly low, substituting the pyrimidine ring (e.g., at C-4 or C-6) with halogens or methyl groups can push this to the ideal 2.5 range.

Selectivity Profiling

2-aminopyrimidines are "promiscuous" binders. To ensure your observed neuroprotection is due to specific kinase inhibition (e.g., GSK-3

-

Run a Kinase HotSpot Panel (Promega or Eurofins) specifically checking against CDK1, CDK2 (cell cycle toxicity), and LRRK2.

References

-

Review of Pyrimidine Scaffolds: Kumar, S., & Narasimhan, B. (2018). Therapeutic potential of pyrimidine derivatives: A patent review. Central Nervous System Agents in Medicinal Chemistry.

-

Kinase Inhibition in Neurodegeneration: Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience.

-

Synthesis Methodology: Barvian, M., et al. (2000). Pyrimidin-2-amines as potent Src kinase inhibitors. Journal of Medicinal Chemistry.

-

2-Aminopyrimidines in Parkinson's (Adenosine

): Vidal, B., et al. (2019). Progress in the development of adenosine A2A receptor antagonists for the treatment of Parkinson's disease. Expert Opinion on Therapeutic Patents. -

Neuroinflammation and Pyrimidines: Cichero, E., et al. (2020). Pyrimidine derivatives as potent anti-neuroinflammatory agents: SAR and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Notes & Protocols: N-Propylpyrimidin-2-amine in the Synthesis of Fused Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Propylpyrimidin-2-amine

Fused heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Their rigid, planar structures can interact efficiently with biological targets, making them privileged scaffolds in drug discovery.[1] Within this chemical space, pyrimidine-based fused systems are of particular interest due to their presence in numerous bioactive molecules with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3][4]

N-propylpyrimidin-2-amine emerges as a highly versatile and strategic building block for the construction of these complex molecular architectures. Its utility stems from the inherent nucleophilicity of its two nitrogen atoms, which can participate in a variety of cyclization reactions. The propyl group, while seemingly simple, offers a crucial handle for modulating physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides an in-depth exploration of the application of N-propylpyrimidin-2-amine in the synthesis of fused heterocycles, detailing the underlying chemical principles and providing robust, field-tested protocols.

Physicochemical Profile of N-Propylpyrimidin-2-amine

Understanding the reactivity of N-propylpyrimidin-2-amine begins with its structural and electronic properties. The pyrimidine ring is electron-deficient, which influences the basicity and nucleophilicity of the exocyclic amino group. The lone pair on the endocyclic nitrogen is less available for protonation or reaction due to its involvement in the aromatic system. Consequently, the exocyclic amino group is the primary site of nucleophilic attack.

| Property | Value (Predicted/Experimental) | Significance in Synthesis |

| Molecular Formula | C₇H₁₁N₃ | Base unit for molecular weight calculation. |

| Molecular Weight | 137.18 g/mol | Essential for stoichiometric calculations. |

| pKa (Conjugate Acid) | ~4.5 - 5.5 | Influences choice of base/acid catalysts and reaction pH. |

| Boiling Point | ~235 °C | Dictates reaction temperature limits and purification methods. |

| LogP | ~1.5 | Indicates moderate lipophilicity, affecting solubility in organic solvents. |

| Nucleophilic Centers | Exocyclic N-H, Endocyclic N | The exocyclic amine is the more potent nucleophile for initial bond formation. |

Core Synthetic Strategies & Mechanistic Rationale

The synthesis of fused heterocycles from N-propylpyrimidin-2-amine predominantly relies on its function as a 1,3-dinucleophile. It can react with a variety of 1,3-dielectrophiles or their synthetic equivalents to construct a new fused ring. The primary strategies include cyclocondensation and multicomponent reactions.

Cyclocondensation Reactions

Cyclocondensation is a powerful strategy involving the reaction of two or more molecules to form a ring with the elimination of a small molecule, typically water or an alcohol.[5] When using N-propylpyrimidin-2-amine, this approach is commonly used to synthesize pyrimido[1,2-a]benzimidazoles and related systems.

Causality in Experimental Design: The choice of reaction partner is critical. Beta-ketoesters, chalcones, and dicarbonyl compounds are classic 1,3-dielectrophiles. The reaction is typically catalyzed by either an acid or a base.

-

Acid Catalysis: Protonates the carbonyl oxygen of the electrophile, making the carbonyl carbon more susceptible to nucleophilic attack by the exocyclic amine of N-propylpyrimidin-2-amine.

-

Base Catalysis: Can deprotonate the active methylene group of the electrophile (e.g., in a β-ketoester), forming an enolate which then participates in the reaction.

-

Solvent Selection: The choice of solvent (e.g., ethanol, butanol, acetic acid) can influence reaction rates and yields. Higher boiling point solvents are often used to drive the reaction to completion, especially when the elimination of water is required.[6]

Workflow for Cyclocondensation Reactions

Caption: General experimental workflow for cyclocondensation.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial parts of all starting materials.[7] These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[8]

For instance, a one-pot three-component reaction of an aldehyde, N-propylpyrimidin-2-amine, and a compound with an active methylene group (like malononitrile or ethyl acetoacetate) can lead to complex fused systems like dihydropyrimido[1,2-a]benzimidazoles.[9][10]

Mechanistic Rationale: The reaction often proceeds through a cascade of sequential steps. A typical pathway involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the N-propylpyrimidin-2-amine, and subsequent intramolecular cyclization and dehydration.[11]

Catalyst Choice: The efficiency of MCRs is often dependent on the catalyst. Lewis acids (e.g., BF₃·Et₂O), Brønsted acids (e.g., L-proline), or even green catalysts under solvent-free conditions can be employed to promote the reaction.[10][12] The catalyst's role is to activate the reactants and facilitate the key bond-forming steps.

Mechanism of a Three-Component Reaction

Caption: Simplified mechanism of a multicomponent reaction.

Detailed Application Protocols

The following protocols are presented as self-validating systems. Success is contingent upon using appropriately purified reagents and adherence to the specified conditions.

Protocol 1: Synthesis of 4-Aryl-2-(propylamino)-pyrimido[1,2-a]benzimidazole derivative via Cyclocondensation

This protocol is adapted from methodologies described for the synthesis of pyrimido[1,2-a]benzimidazole derivatives.[6]

Objective: To synthesize a fused pyrimido[1,2-a]benzimidazole ring system via the reaction of N-propylpyrimidin-2-amine with a chalcone derivative.

Materials:

-

N-Propylpyrimidin-2-amine (1.0 mmol, 137 mg)

-

1-(Aryl)-3-phenylprop-2-en-1-one (Chalcone) (1.0 mmol)

-

n-Butanol (10 mL)

-

Glacial Acetic Acid (catalytic, ~0.1 mL)

-

Round-bottom flask (50 mL) with reflux condenser

-

Stirring hotplate

-

TLC plates (silica gel)

-

Filtration apparatus

Procedure:

-

Setup: To a 50 mL round-bottom flask, add N-propylpyrimidin-2-amine (1.0 mmol), the selected chalcone (1.0 mmol), and n-butanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (~2-3 drops) to the mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 117 °C) with constant stirring.

-

Causality Check: n-Butanol is used as a high-boiling solvent to ensure the reaction temperature is sufficient to overcome the activation energy barrier and drive the dehydration step. Acetic acid protonates the chalcone's carbonyl, activating it for nucleophilic attack.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting materials.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: One-Pot, Three-Component Synthesis of a Dihydropyrimido[1,2-a]benzimidazole Derivative

This protocol is based on established MCR methods for synthesizing similar heterocyclic systems.[9][13]

Objective: To efficiently synthesize a highly functionalized fused pyrimidine derivative in a single step.

Materials:

-

N-Propylpyrimidin-2-amine (1.0 mmol, 137 mg)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Malononitrile (1.0 mmol, 66 mg)

-

Ethanol (15 mL)

-

Piperidine (catalytic, ~0.1 mL)

-

Round-bottom flask (50 mL) with reflux condenser

-

Stirring hotplate

Procedure:

-

Setup: In a 50 mL round-bottom flask, dissolve N-propylpyrimidin-2-amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (~2-3 drops).

-

Causality Check: Piperidine, a basic catalyst, facilitates both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps. Ethanol is an effective and relatively green solvent for this transformation.

-

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction for the disappearance of starting materials by TLC.

-

Work-up: After completion, cool the reaction mixture in an ice bath. The product will typically precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from hot ethanol to obtain a pure crystalline solid.

-

Drying & Characterization: Dry the product and confirm its identity and purity via spectroscopic methods (NMR, MS, IR).

Summary of Reaction Parameters and Yields

The following table summarizes typical conditions and expected outcomes for the synthesis of pyrimido[1,2-a]benzimidazoles, a common class of compounds derived from 2-aminopyrimidine analogues.

| Reaction Type | Electrophile(s) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Cyclocondensation | Chalcones | Acetic Acid | n-Butanol | ~117 | 6-8 | 75-90 |

| Cyclocondensation | β-Ketoesters | p-TSA | Toluene | ~110 | 8-12 | 70-85 |

| MCR | Aldehyde, Malononitrile | Piperidine | Ethanol | ~78 | 4-6 | 80-95 |

| MCR | Aldehyde, Ethyl Acetoacetate | L-Proline | Solvent-free | ~100 | 2-4 | 85-92 |

Yields are representative and may vary based on specific substrates and reaction scale.

Conclusion and Future Perspectives

N-propylpyrimidin-2-amine is a powerful and adaptable synthon for constructing medicinally relevant fused heterocyclic compounds. The methodologies of cyclocondensation and multicomponent reactions provide efficient and modular routes to a wide array of complex structures. The ability to fine-tune the reaction conditions—catalyst, solvent, and temperature—allows for the optimization of yields and the synthesis of diverse libraries for biological screening. Future work will likely focus on developing even more sustainable and atom-economical methods, such as flow chemistry and biocatalysis, to further enhance the utility of this valuable building block in modern drug discovery.

References

-

da Silva, G. G., de Oliveira, R. B., & Véras, G. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267–275. Available from: [Link]

-

Desai, N. C., Pandya, D. D., & Maheta, A. S. (2015). Synthesis and Antimicrobial Screening of some New Pyrimido[1,2-a]Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 515-521. Available from: [Link]

-

Aminonaphthoquinone: A Versatile Synthon for the Synthesis of Naphthoquinone-fused N-heterocycles via Multicomponent Reactions (MCRs). (2024). American Journal of Heterocyclic Chemistry. Available from: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Novel Pyrimido [1, 2-a] benzimidazole and its Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 861-869. Available from: [Link]

-

Scholz, T., Diling, A., & Schirmeister, T. (2020). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. Molecules, 25(21), 5183. Available from: [Link]

- Examples of pharmaceutically important fused polycyclic N-heterocycles and their activities. (n.d.). Google Scholar.

-

Dvořáková, B., Poštová-Slavětínská, L., & Hocek, M. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. The Journal of Organic Chemistry, 87(21), 14319–14332. Available from: [Link]

-

ChemInform Abstract: One-Pot Synthesis of Pyrimido[1,2-a]benzimidazoles under Solvent-Free Conditions. (2014). ChemInform, 45(33). Available from: [Link]

-

Li, Y., Wang, Y., & Liu, Y. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6289. Available from: [Link]

-

Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. (n.d.). Semantic Scholar. Available from: [Link]

-

Bakulina, O., & Glubokov, Y. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Russian Chemical Bulletin, 70(5), 785–804. Available from: [Link]

-

Synthetic strategies to pyrido fused heterocycles. (2024). Journal of Chemical Sciences. Available from: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. Available from: [Link]

-

Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. (2011). Der Pharma Chemica. Available from: [Link]

- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Google Books.

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Available from: [Link]

-

Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core. (2022). RSC Advances. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules. Available from: [Link]

-

Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2006). Tetrahedron. Available from: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals. Available from: [Link]

-

New Cyclocondensation of 2-Acylethynyl-1-amino- and 2-Alkoxycarbonylethynyl-1-aminoanthraquinones with Pyridines. (2003). Russian Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-propylpyrimidin-2-amine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylpyrimidin-2-amine. It addresses common challenges, offers troubleshooting strategies, and explores alternative synthetic routes to enhance yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you navigate the experimental hurdles frequently encountered during the synthesis of N-propylpyrimidin-2-amine, primarily focusing on the prevalent method of nucleophilic aromatic substitution (SNAr) between 2-chloropyrimidine and n-propylamine.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a multifaceted issue that can often be traced back to several key experimental parameters. A systematic review of your procedure is the most effective approach.

-

Causality: The SNAr reaction's success hinges on the effective displacement of the chloride leaving group by the amine nucleophile. This process is influenced by reactant purity, stoichiometry, solvent polarity, base strength, and temperature.

-

Troubleshooting Steps:

-

Reagent Quality: Ensure the purity of your starting materials. 2-chloropyrimidine can degrade over time, and n-propylamine can absorb atmospheric CO₂ to form a carbamate salt, reducing the concentration of the free amine. Use freshly distilled or recently purchased reagents.

-

Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of n-propylamine (1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if the amine is volatile.

-

Base Selection and Stoichiometry: An acid scavenger is crucial to neutralize the HCl generated during the reaction. A common choice is a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃. Ensure at least one equivalent of the base is used. Insufficient base will lead to the protonation of n-propylamine, rendering it non-nucleophilic and halting the reaction.

-

Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are generally effective as they can solvate the intermediate Meisenheimer complex. In some cases, using an excess of n-propylamine as both reactant and solvent can be effective. Interestingly, for some SNAr reactions on chloro-heterocycles, water has been shown to be a highly effective solvent, leading to clean reactions and high yields.[1][2]

-

Temperature and Reaction Time: The reaction of 2-chloropyrimidine with primary amines is often exothermic. However, gentle heating (e.g., 60-80 °C) may be required to ensure a reasonable reaction rate.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure it has gone to completion.

-

Question 2: The reaction appears to be incomplete, with significant amounts of 2-chloropyrimidine remaining. How can I drive the reaction to completion?

Answer: An incomplete reaction, even after an extended period, points towards issues with reactivity or reaction conditions.

-

Causality: The nucleophilicity of the amine and the electrophilicity of the pyrimidine ring are key. If the amine is protonated or the reaction temperature is too low, the activation energy barrier may not be overcome.

-

Troubleshooting Steps:

-

Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. The increased thermal energy will accelerate the rate of reaction. Be mindful of the boiling points of your solvent and n-propylamine.

-

Use a Stronger Base: If you are using a relatively weak base, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Solvent Effects: If you are using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO can significantly accelerate SNAr reactions.

-

Catalysis: While often not necessary for such a reactive substrate, in challenging cases, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) might be beneficial if you are using a biphasic system with an inorganic base.

-

Question 3: I'm observing the formation of byproducts. What are they likely to be and how can I minimize them?

Answer: While the reaction between 2-chloropyrimidine and n-propylamine is generally clean, side reactions can occur, especially under harsh conditions.

-

Causality: Potential side reactions include the formation of di-substituted products if other reactive sites are present on the pyrimidine ring, or degradation of starting materials or products at high temperatures.

-

Troubleshooting Steps:

-

Dialkylation: While 2-aminopyrimidines can undergo N,N-dialkylation, this is less of a concern with a primary amine like n-propylamine in the initial SNAr step. However, if starting from 2-aminopyrimidine and an alkylating agent, dialkylation can be an issue. Using a method that shows high regioselectivity, such as the transition metal-catalyzed N-alkylation with alcohols, can prevent the formation of N,N-dialkyl products.[4]

-

Hydrolysis of 2-chloropyrimidine: If there is water present in the reaction mixture, 2-chloropyrimidine can hydrolyze to pyrimidin-2-one, especially at elevated temperatures. Ensure you are using anhydrous solvents and reagents.

-

Reaction with Solvent: Highly reactive solvents like DMF can decompose at high temperatures in the presence of a base, leading to impurities. Avoid excessively high temperatures for prolonged periods.

-

Question 4: I'm struggling with the purification of the final product. What is the best approach?

Answer: Effective purification is critical to obtaining N-propylpyrimidin-2-amine with high purity. The main challenges are removing excess amine, the hydrochloride salt of the base, and any unreacted starting materials.

-

Causality: The basic nature of the product and the byproducts necessitates a carefully planned workup and purification strategy.

-

Troubleshooting Steps:

-

Aqueous Workup: After the reaction is complete, cool the mixture and perform an aqueous workup. If you used a tertiary amine base, an acidic wash (e.g., with dilute HCl or NH₄Cl solution) will protonate the excess base and the product, transferring them to the aqueous layer and leaving non-polar impurities in the organic layer. Subsequently, basifying the aqueous layer with NaOH or Na₂CO₃ and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane) will recover your product.

-

Removal of Salts: If an inorganic base was used, simple filtration might be sufficient to remove it before the workup. The hydrochloride salt of the amine base (e.g., triethylammonium chloride) can often be removed by washing the organic extract with water or brine.[5][6]

-

Crystallization: N-propylpyrimidin-2-amine may be a solid or a low-melting solid. Crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective method of purification.

-

Column Chromatography: If crystallization is not effective, purification by silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.

-

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to N-propylpyrimidin-2-amine?

There are several viable synthetic strategies:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common method, involving the reaction of 2-chloropyrimidine with n-propylamine. It is generally high-yielding and straightforward.[1][2]

-

Reductive Amination: This involves reacting 2-aminopyrimidine with propanal in the presence of a reducing agent like formic acid or sodium borohydride.[7]

-

N-alkylation with Alcohols: A more recent, environmentally friendly approach involves the N-alkylation of 2-aminopyrimidine with propan-1-ol using a transition metal catalyst. This method produces water as the only byproduct.[4]

-

Buchwald-Hartwig Amination: While powerful for forming C-N bonds, this palladium-catalyzed reaction is typically used for N-arylation and may be overly complex and costly for this specific synthesis.[8]

Q2: How do I synthesize the 2-chloropyrimidine starting material?

2-chloropyrimidine is commercially available, but it can also be synthesized from 2-aminopyrimidine via a Sandmeyer-type reaction. This typically involves treating 2-aminopyrimidine with sodium nitrite in the presence of hydrochloric acid at low temperatures.[9][10] Yields for this reaction can be modest, and improvements have been reported with the use of metal chlorides like zinc chloride as a catalyst.[11]

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the 2-chloropyrimidine spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. For more quantitative analysis, LC-MS can be used to track the conversion of starting materials to the product.

Q4: What are the key safety considerations for this synthesis?

-

2-Chloropyrimidine: It is a skin and eye irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

n-Propylamine: It is flammable and corrosive. It has a strong, unpleasant odor. Always work in a well-ventilated fume hood.

-

Solvents: Many of the organic solvents used (e.g., DMF, ACN, DCM) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Pressure: Reactions involving volatile amines and heating in a sealed vessel can build up pressure. Ensure the reaction vessel is appropriate for the planned temperature and scale.

Experimental Protocols

Protocol 1: Synthesis of N-propylpyrimidin-2-amine via SNAr

This protocol is a general guideline and may require optimization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine (1.0 eq), acetonitrile (5-10 mL per mmol of 2-chloropyrimidine), and triethylamine (1.5 eq).

-

Addition of Amine: Add n-propylamine (1.2 eq) to the stirred solution. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the 2-chloropyrimidine is consumed.

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-propylpyrimidin-2-amine.

Caption: Workflow for the synthesis of N-propylpyrimidin-2-amine.

References

-

Hussain, J., ur Rasool, R., Ullah, F., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(15), 4991. Available at: [Link]

-

Rashid, H. U., Martines, M. A. U., Duarte, A. P., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6335-6364. Available at: [Link]